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molecular formula C11H10ClNO4 B8434215 Ethyl 2-(4-chloro-2-formyl-anilino)-2-oxo-acetate

Ethyl 2-(4-chloro-2-formyl-anilino)-2-oxo-acetate

Cat. No. B8434215
M. Wt: 255.65 g/mol
InChI Key: LCULRMFCAMULCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169261B2

Procedure details

To a solution of ethyl 2-(4-chloro-2-formyl-anilino)-2-oxo-acetate (0.14 g, 0.55 mmol, 1 eq) in 5.5 mL of acetic acid was added ammonium acetate (0.42 g, 5.4 mmol, 10 eq). After heating at 115° C. for 1 h, the mixture was concentrated then diluted with H2O and extracted with ethyl acetate. The organic layer was concentrated and the residue was purified on silica gel column chromatography (hex:EtoAc 3:2) to give ethyl 6-chloroquinazoline-2-carboxylate (0.11 g, 0.48 mmol, 88%).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:4]([CH:16]=O)[CH:3]=1.C([O-])(=O)C.[NH4+:22]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:14][CH:15]=1)[N:6]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:22]=[CH:16]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
ClC1=CC(=C(NC(C(=O)OCC)=O)C=C1)C=O
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
then diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column chromatography (hex:EtoAc 3:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NC(=NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.48 mmol
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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